2-Bromo-3-fluoro-4-propan-2-yloxybenzoic acid
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Overview
Description
2-Bromo-3-fluoro-4-propan-2-yloxybenzoic acid is a halogenated aromatic carboxylic acid with a bromine atom at the 2-position, a fluorine atom at the 3-position, and a propan-2-yloxy group at the 4-position of the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical structure and reactivity.
Synthetic Routes and Reaction Conditions:
Halogenation: The compound can be synthesized through the halogenation of benzoic acid derivatives. Bromination and fluorination reactions are typically carried out using bromine (Br2) and fluorine (F2) or their respective sources.
Etherification: The propan-2-yloxy group can be introduced via etherification reactions, often using propan-2-ol in the presence of a strong acid catalyst.
Industrial Production Methods: Large-scale production may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The carboxylic acid group can be further oxidized to produce carbon dioxide and water.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.
Substitution: The halogen atoms (bromine and fluorine) can undergo nucleophilic substitution reactions with various nucleophiles.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Lithium aluminium hydride (LiAlH4) or borane (BH3).
Substitution: Sodium iodide (NaI) in acetone or aqueous sodium hydroxide (NaOH).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids.
Major Products Formed:
Oxidation: Carbon dioxide (CO2) and water (H2O).
Reduction: Primary alcohols or aldehydes.
Substitution: Various substituted benzene derivatives.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
2-Bromo-3-fluoro-4-propan-2-yloxybenzoic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a fluorescent probe or a molecular tag in biological studies.
Medicine: It may be employed in drug discovery and development processes, particularly in the design of new therapeutic agents.
Industry: Its unique reactivity makes it valuable in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through its interactions with molecular targets and pathways:
Molecular Targets: It may bind to specific enzymes or receptors, influencing their activity.
Pathways Involved: The compound can modulate biochemical pathways, such as signal transduction or metabolic processes.
Comparison with Similar Compounds
2-Bromo-3-chloro-4-propan-2-yloxybenzoic acid
2-Bromo-3-fluoro-4-methoxybenzoic acid
2-Bromo-3-fluoro-4-ethoxybenzoic acid
This compound's unique structure and reactivity make it a valuable tool in scientific research and industrial applications
Properties
IUPAC Name |
2-bromo-3-fluoro-4-propan-2-yloxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO3/c1-5(2)15-7-4-3-6(10(13)14)8(11)9(7)12/h3-5H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUGWLMDRUERHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=C(C=C1)C(=O)O)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1692064-62-2 |
Source
|
Record name | 2-bromo-3-fluoro-4-(propan-2-yloxy)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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